6-(1-piperazinyl)imidazo[1,2-b]pyridazine hydrochloride
Overview
Description
“6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride” is a chemical compound with the molecular formula C10H13N5 and a molecular weight of 203.24 . It is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity .
Synthesis Analysis
The synthesis of “6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride” can be achieved from Piperazine and 6-Chloroimidazo[2,1-f]pyridazine .Molecular Structure Analysis
The molecular structure of “6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride” is characterized by a pyridazine ring, which is endowed with unique physicochemical properties .Physical and Chemical Properties Analysis
The compound has a predicted density of 1.41±0.1 g/cm3 and a predicted pKa of 8.48±0.10 .Scientific Research Applications
Antihistaminic and Anti-inflammatory Activity
- Synthesis of Eosinophil Infiltration Inhibitors with Antihistaminic Activity : A study by Gyoten et al. (2003) explored the synthesis of fused pyridazines, including imidazo[1, 2-b]pyridazines, which exhibited antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. A compound identified as 6a showed potent antihistaminic activity with minimal blockade of central H(1) receptors, unlike its complete blockade of peripheral H(1) receptors. Furthermore, 6a inhibited eosinophil infiltration of the skin in antigen-challenged sensitized guinea pigs, suggesting its potential as a therapeutic agent for atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Antimicrobial and Antimalarial Activity
- Synthesis of Bioactive Sulfonamide and Amide Derivatives : Bhatt et al. (2016) synthesized new sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety. These compounds were screened for antimicrobial activity against various bacteria and for antifungal and antimalarial activity, showcasing their potential in antimicrobial and antimalarial treatments (Bhatt et al., 2016).
Anti-diabetic Drug Development
- Synthesis and Discovery of Anti-diabetic Drugs : Bindu et al. (2019) conducted a study on triazolo-pyridazine-6-yl-substituted piperazines, evaluating them for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aiming to develop them as anti-diabetic medications. These compounds were found to exhibit strong inhibition potential and showed significant antioxidant and insulinotropic activity, indicating their potential as effective anti-diabetic drugs (Bindu et al., 2019).
Antibacterial Properties
- Piperazinyl Oxazolidinone Antibacterial Agents : Tucker et al. (1998) investigated piperazinyl oxazolidinones, a class of synthetic antibacterial agents, for their efficacy against gram-positive organisms. Compounds within this study showed promising antibacterial properties, suggesting their potential use in treating infections caused by resistant strains of bacteria (Tucker et al., 1998).
Mechanism of Action
Target of Action
The primary target of 6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride is Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells . It plays a key role in chronic inflammation and is a major driver of tissue damage .
Mode of Action
6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride acts as an inhibitor of IL-17A . IL-17A may act as a homodimer or a heterodimer to signal through the IL-17 receptor (IL-17R), which is a heterodimer formed by the IL-17RA and IL-17RC subunits . By inhibiting IL-17A, this compound can reduce the pro-inflammatory responses that contribute to chronic autoimmune diseases .
Biochemical Pathways
The compound affects the IL-23/IL-17 axis , which is critical to the pathogenesis of psoriatic disease . By inhibiting IL-17A, it disrupts this axis, thereby reducing the inflammation and tissue damage associated with autoimmune diseases .
Result of Action
The inhibition of IL-17A by 6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride can lead to a significant reduction in inflammation and tissue damage . This can result in improved symptoms in patients with moderate-to-severe psoriasis, rheumatoid arthritis, and multiple sclerosis .
Properties
IUPAC Name |
6-piperazin-1-ylimidazo[1,2-b]pyridazine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5.ClH/c1-2-10(14-6-3-11-4-7-14)13-15-8-5-12-9(1)15;/h1-2,5,8,11H,3-4,6-7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSMQDFNJXVDPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN3C=CN=C3C=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.